Deferoxamine

Description

Properties

IUPAC Name |

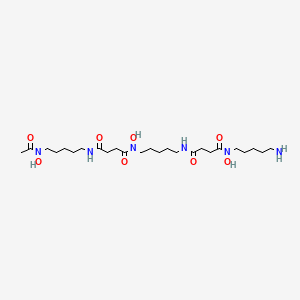

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N6O8/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQYURCVBFRUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022887 | |

| Record name | Deferoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deferoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.90e-02 g/L | |

| Record name | Deferoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deferoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70-51-9 | |

| Record name | Deferoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deferoxamine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deferoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | deferoxamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deferoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deferoxamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEFEROXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J06Y7MXW4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DESFERRIOXAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Deferoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MP: 138-140 °C /MONOHYDRATE/; 172-175 °C /HYDROCHLORIDE/; 148-149 °C /METHANESULFONATE/, MP: 180-182 °C /N-ACETYL DERIV/, 138 - 140 °C | |

| Record name | Deferoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DESFERRIOXAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Deferoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Deferoxamine's Iron Chelation Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deferoxamine (DFO), a hexadentate iron chelator, has been a cornerstone in the management of iron overload for decades. This technical guide provides an in-depth exploration of its mechanism of action, focusing on the molecular interactions, pharmacokinetics, and cellular pathways it modulates. Through a comprehensive review of existing literature, this document consolidates quantitative data, outlines key experimental protocols, and visualizes complex biological processes to offer a detailed resource for the scientific community.

Core Mechanism of Iron Chelation

This compound, a natural siderophore produced by Streptomyces pilosus, exhibits a high and specific affinity for ferric iron (Fe³⁺).[1][2] Its primary therapeutic function lies in its ability to bind with free iron in the plasma, within cells, and from iron stores like ferritin and hemosiderin.[3][4] DFO does not chelate iron that is already incorporated into essential proteins such as transferrin, hemoglobin, or cytochromes.[3][4]

The chelation process involves the formation of a stable, water-soluble complex called ferrioxamine.[1][2] As a hexadentate ligand, a single this compound molecule wraps around a single ferric ion, forming a 1:1 complex.[2][5] This complex is then readily excreted from the body. Ferrioxamine formed in the plasma is eliminated via the kidneys, giving the urine a characteristic reddish "vin rosé" color.[1][6] When chelation occurs within hepatocytes, the complex is excreted through the bile into the feces.[1][3]

Sources of Chelated Iron

This compound targets several pools of iron within the body:

-

Non-Transferrin-Bound Iron (NTBI): This is a particularly toxic form of iron that appears in the plasma when transferrin becomes saturated. DFO effectively binds to NTBI, mitigating its capacity to catalyze the formation of reactive oxygen species (ROS).[2][4]

-

Labile Iron Pool (LIP): This intracellular pool of chelatable iron is a key target for DFO. By reducing the LIP, this compound limits the iron available for pathological processes.[3][4]

-

Iron Stores: this compound can access and chelate iron from ferritin and hemosiderin, the primary iron storage proteins.[2][3] It promotes the degradation of ferritin in lysosomes, subsequently binding to the released iron.[5][7]

Quantitative Data

The following tables summarize key quantitative parameters related to this compound's iron chelation activity.

Table 1: Binding Characteristics and Stability

| Parameter | Value | Reference(s) |

| Binding Ratio (DFO:Fe³⁺) | 1:1 (molar ratio) | [5] |

| Binding Capacity | 100 mg of DFO binds ~8.5 mg of ferric iron | [1][8] |

| Stability Constant (log β) of Ferrioxamine | 30.6 - 31 | [9][10] |

| Stability Constants (log β) with other metals | Al³⁺: 22.0, Ga³⁺: 28.2, Cu²⁺: 14.1, Zn²⁺: 11.1 | [11] |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Reference(s) |

| Absorption | Poorly absorbed from the GI tract | [1][2] |

| Protein Binding | < 10% bound to serum proteins | [1] |

| Metabolism | Primarily by plasma enzymes | [1][12] |

| Half-life (in healthy volunteers) | Biphasic: 1 hour (rapid phase), 6 hours (slow phase) | [1] |

| Elimination | Primarily renal (as ferrioxamine); some fecal excretion | [1][12] |

Table 3: Clinical Efficacy in Iron Overload

| Patient Population & Condition | DFO Dosage | Outcome | Reference(s) |

| Thalassemia Major | 42 mg/kg/day | Small decrease in serum ferritin (364 µg/L) at 1 year | [13] |

| Thalassemia Major | 51 mg/kg/day | Average ferritin decrease of ~1000 µg/L over 1 year | [13] |

| Thalassemia Major (LIC 7-14 mg/g) | 42 mg/kg/day | Small decrease in Liver Iron Concentration (LIC) of 1.9 mg/g | [13] |

| Severe Iron Overload (Pre-transplant) | N/A | Feasibility and safety study for chelation therapy | [14] |

| Transfusional Iron Overload | 20-60 mg/kg/day | Average recommended daily dose | [5][8] |

Signaling Pathways Modulated by this compound

Beyond direct chelation, this compound influences several cellular signaling pathways, primarily due to its effect on intracellular iron levels.

HIF-1α Stabilization

Iron is a crucial cofactor for prolyl hydroxylases, enzymes that target the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for degradation. By chelating intracellular iron, this compound inhibits these enzymes, leading to the stabilization and accumulation of HIF-1α.[15] This stabilization can, in turn, up-regulate genes involved in glucose uptake and metabolism, such as the glucose transporter Glut1 and the insulin receptor.[15]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Model-Based Optimisation of this compound Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 7. researchgate.net [researchgate.net]

- 8. novartis.com [novartis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficacy and safety of iron-chelation therapy with this compound, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Desferal (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 13. Iron Overload - Guidelines for the Clinical Management of Thalassaemia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Iron Depletion by this compound Up-Regulates Glucose Uptake and Insulin Signaling in Hepatoma Cells and in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

Deferoxamine: A Technical Guide on its Discovery, History, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferoxamine (DFO), also known as desferrioxamine, is a potent chelating agent with a rich history of use in both clinical practice and research.[1] Initially developed for the treatment of iron overload, its unique biological activities have led to the exploration of its therapeutic potential in a wide range of other conditions. This technical guide provides an in-depth overview of the discovery of this compound, its historical evolution as a therapeutic agent, and its diverse applications in scientific research. We will delve into its mechanism of action, summarize key quantitative data, and provide insights into experimental protocols that have been pivotal in understanding its effects.

Discovery and History

The discovery of this compound was a serendipitous event stemming from research into iron-containing antibiotics. In the late 1950s and early 1960s, scientists at Ciba in collaboration with the Swiss Federal Institute of Technology in Zurich were investigating ferrimycins, a group of iron-containing antibiotics.[2][3] During this research, they also identified iron-containing antibiotic antagonists called ferrioxamines.[2][3] While the initial project on ferrimycins was dropped due to rapid bacterial resistance, the researchers turned their attention to the potential therapeutic uses of the ferrioxamines.[2][3]

By removing the trivalent iron from ferrioxamine B, a siderophore produced by the actinomycete Streptomyces pilosus, they isolated the iron-free chelator, this compound.[2][3][4] The first iron-free preparation of DFO was produced in December 1960.[3]

Following its isolation, this compound underwent preclinical testing in animal models, including rabbits and dogs, which demonstrated its ability to increase urinary iron excretion and established a favorable safety profile.[2][3] These promising results paved the way for human clinical trials. After successful tolerability tests in human volunteers, the first patient with hemochromatosis was treated with this compound in 1961.[2][3] The drug was officially registered in Switzerland in 1963 and received FDA approval in the United States in 1968 for the treatment of iron overload.[2][3][4] It has been on the World Health Organization's List of Essential Medicines since 1979.[2][3]

Mechanism of Action

This compound's primary mechanism of action is its high affinity and specificity for trivalent (ferric) iron.[1][5] It is a hexadentate chelating agent, meaning it can form six bonds with a single iron ion, creating a very stable, water-soluble complex called ferrioxamine.[5] This complex is then readily excreted from the body, primarily through the urine, with a smaller portion eliminated in the bile.[5][6]

This compound chelates iron from various sources within the body, including:

Importantly, this compound does not readily bind iron that is already incorporated into essential proteins like transferrin, hemoglobin, or cytochromes.[6][7]

In addition to iron, this compound can also chelate other metals, most notably aluminum.[1][6] It binds to tissue-bound aluminum to form aluminoxamine, a stable, water-soluble complex that can then be removed from the body, particularly through dialysis in patients with chronic kidney disease.[1][6]

Research Applications

While the primary clinical use of this compound is for the treatment of iron and aluminum overload, its properties have made it a valuable tool in a wide range of research areas.

Iron Overload and Chelation Therapy

This compound has been the cornerstone of chelation therapy for decades, particularly for patients with transfusional iron overload resulting from conditions like β-thalassemia and sickle cell disease.[4][8] Research in this area has focused on optimizing dosing regimens, comparing its efficacy to newer oral iron chelators, and understanding its long-term effects on iron-related organ damage.[8][9]

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Stabilization

More recently, research has uncovered a novel mechanism of action for this compound related to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2] HIF-1α is a transcription factor that plays a crucial role in the cellular response to hypoxia. Under normal oxygen conditions, HIF-1α is hydroxylated by prolyl-4-hydroxylase (PHD) enzymes, which require iron as a cofactor, leading to its degradation.[2] By chelating intracellular iron, this compound inhibits PHD activity, leading to the accumulation and activation of HIF-1α even in the presence of normal oxygen levels.[2]

This "pseudo-hypoxic" state induced by this compound triggers the transcription of various genes involved in:

-

Angiogenesis: Upregulation of Vascular Endothelial Growth Factor (VEGF) promotes the formation of new blood vessels.[2][10]

-

Erythropoiesis: Stimulation of erythropoietin production.

-

Cell survival and metabolism.

This mechanism has opened up new avenues of research for this compound in areas such as:

-

Wound healing: By promoting angiogenesis, this compound has been shown to accelerate wound healing in various animal models.[2][9]

-

Spinal cord injury and intracerebral hemorrhage: Research is exploring its potential to improve neurological outcomes.[4]

-

Ischemia-reperfusion injury: Studies have investigated its ability to protect tissues from damage caused by the restoration of blood flow after a period of ischemia.[11]

Other Research Areas

This compound has also been investigated for its potential antiviral and anti-inflammatory properties.[12] Some studies have explored its use in combination with other agents to enhance their therapeutic effects.[12] Additionally, its strong iron-binding properties have led to its use in the development of sensors for iron detection.[13]

Quantitative Data

The following tables summarize key quantitative data related to this compound's properties and use in research.

Table 1: Binding and Pharmacokinetic Properties of this compound

| Parameter | Value | Source(s) |

| Iron Binding Capacity | ~8.5 mg of ferric iron per 100 mg of this compound | [1] |

| Aluminum Binding Capacity | ~4.1 mg of aluminum per 100 mg of this compound | [1] |

| Plasma Protein Binding | < 10% | [1] |

| Half-life (biphasic) | Rapid phase: 1 hour; Slow phase: 6 hours | [1] |

| Primary Route of Elimination | Renal (as ferrioxamine) | [1][6] |

Table 2: Dosing Regimens for this compound in Clinical and Research Settings

| Indication | Typical Dosing Regimen | Source(s) |

| Acute Iron Poisoning | ||

| Continuous IV Infusion | 15 mg/kg/hour | [14][15] |

| Maximum Daily Dose | Should not exceed 6 g | [14][16] |

| Chronic Iron Overload | ||

| Subcutaneous Infusion | 20-60 mg/kg/day over 8-12 hours, 5-7 nights/week | [9][17] |

| Aluminum Toxicity (Off-label) | ||

| IV Infusion | 5 mg/kg over the last hour of dialysis | [14] |

| Myocardial Ischemia-Reperfusion Injury (Experimental) | ||

| IV Infusion | 30 mg/kg body weight | [11] |

| In Cardioplegic Solution | 250 mg/L or 1000 mg/L | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of experimental protocols from key studies involving this compound.

Animal Model of Diabetic Wound Healing

-

Objective: To evaluate the effect of this compound on wound healing in a diabetic rat model.[9]

-

Animal Model: Excisional diabetic wound model in rats.[9]

-

Experimental Groups:

-

This compound-treated group

-

VEGF-treated group

-

Vehicle control group[9]

-

-

Methodology:

-

Full-thickness excisional wounds were created on the dorsum of diabetic rats.

-

This compound was administered locally to the wound site.

-

Wound healing was assessed by measuring wound closure rates and histological analysis of granulation tissue, re-epithelialization, and neovascularization.[9]

-

-

In Vitro Component: Human umbilical vein endothelial cells (HUVECs) were used to study the effects of this compound on VEGF and SDF-1α expression, as well as endothelial tube formation, cell proliferation, and migration. The role of HIF-1α was investigated using HIF-1α knockdown cells.[9]

-

Key Findings: this compound-treated wounds showed accelerated healing compared to the control group. In vitro, this compound increased endothelial cell proliferation, migration, and tube formation, effects that were diminished in HIF-1α knockdown cells.[9]

Clinical Trial of this compound for Myocardial Iron Removal (CORDELIA Trial)

-

Objective: To compare the efficacy of deferasirox versus this compound for myocardial iron removal in patients with β-thalassemia major.[17]

-

Study Design: Prospective, multinational, randomized, open-label, parallel-group, phase 2 study.[17]

-

Participants: Patients aged ≥10 years with β-thalassemia major and evidence of myocardial iron loading (myocardial T2* 6 to 20 milliseconds) without clinical symptoms of cardiac dysfunction.[17]

-

Experimental Groups:

-

Deferasirox group

-

This compound group[17]

-

-

Methodology:

-

Patients were randomized in a 1:1 ratio to receive either oral deferasirox or subcutaneous this compound for 1 year.

-

The this compound dosing was an intensified regimen of 50 to 60 mg/kg per day via subcutaneous infusion over 8 to 12 hours, 5 to 7 days a week.[17]

-

The primary endpoint was the change in myocardial T2* after 1 year, a measure of myocardial iron concentration. Left ventricular ejection fraction was also assessed.[17]

-

-

Key Findings: Deferasirox was found to be noninferior to this compound for myocardial iron removal.[17]

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: Mechanism of this compound Iron Chelation.

Caption: this compound-Induced HIF-1α Signaling Pathway.

Caption: Historical Timeline of this compound Development.

Conclusion

From its serendipitous discovery to its established role in chelation therapy and its emerging applications in regenerative medicine, this compound remains a compound of significant interest to the scientific and medical communities. Its well-understood mechanism of action in iron and aluminum chelation, combined with the more recently elucidated HIF-1α signaling pathway, provides a strong foundation for its current and future therapeutic applications. The wealth of research conducted over the past six decades has not only saved lives but has also opened up new avenues for treating a variety of complex diseases. Continued investigation into the nuanced biological effects of this compound is likely to further expand its therapeutic horizons.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Chelating the valley of death: this compound’s path from bench to wound clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Chelating the valley of death: this compound’s path from bench to wound clinic [frontiersin.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent developments in iron chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in iron chelation therapy: transitioning to a new oral formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Unlocking the potential of this compound: a systematic review on its efficacy and safety in alleviating myocardial ischemia-reperfusion injury in adult patients following cardiopulmonary bypass compared to standard care - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of this compound in moderately ill COVID-19 patients: An open label, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. publications.ashp.org [publications.ashp.org]

- 15. litfl.com [litfl.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. ashpublications.org [ashpublications.org]

Deferoxamine: A Comprehensive Technical Guide on Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deferoxamine (DFO), a hexadentate siderophore produced by the bacterium Streptomyces pilosus, is a cornerstone of chelation therapy for iron and aluminum overload. Its remarkable affinity and specificity for ferric iron (Fe³⁺) have established it as an essential medicine for treating conditions such as thalassemia and hemochromatosis. Beyond its clinical applications in metal toxicology, this compound has emerged as a versatile tool in biomedical research, primarily due to its ability to mimic hypoxia by stabilizing the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). This technical guide provides an in-depth exploration of the synthesis and chemical properties of this compound, offering detailed experimental protocols, comprehensive data on its chemical characteristics, and a visualization of its key signaling pathway.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: microbial biosynthesis and total chemical synthesis. While industrial-scale production relies on fermentation, total synthesis provides a valuable platform for creating structural analogs and for research purposes.

Biosynthesis

The natural production of this compound B in Streptomyces species is a multi-enzymatic process encoded by the des gene cluster. The pathway begins with the amino acid L-lysine and involves a series of enzymatic modifications to construct the final molecule.

Experimental Protocol: Fermentation and Purification of this compound

This protocol is a generalized procedure based on methods described in the literature for the production and isolation of this compound from Streptomyces pilosus.

1. Culture and Fermentation:

- Prepare a suitable fermentation medium, such as a soybean-based broth.

- Inoculate the medium with a culture of Streptomyces pilosus ATCC 19797.

- Incubate the culture at 29°C with shaking (e.g., 150 rpm) for approximately 8 days. Monitor bacterial growth and this compound production.

2. Extraction and Purification:

- To the culture medium, add a solution of 8-hydroxyquinoline in methanol to decompose the ferrioxamine complex (the iron-bound form of this compound).[1][2]

- Filter the liquid medium to remove bacterial cells and other solids.

- Pass the filtered liquor through an AMBERLITE IR-45 ion-exchange resin to remove excess 8-hydroxyquinoline.[1][2]

- Adsorb the this compound onto an AMBERLITE IRC-50 ion-exchange resin.[1][2]

- Elute the this compound from the resin using 0.2 M hydrochloric acid.[1][2]

- The resulting eluate containing this compound hydrochloride can be further purified by recrystallization from a mixture of water and methanol or water and acetone.[2][3]

3. Preparation of this compound Mesylate:

- Dissolve the purified this compound hydrochloride in deionized water.

- Pass the solution through an anion exchange resin in the hydroxyl form (e.g., AMBERLITE IRA 68) to obtain the this compound free base.[3][4]

- To the aqueous solution of the free base, add an equivalent amount of methanesulfonic acid.

- The resulting solution of this compound mesylate can be concentrated and the product crystallized.

Total Chemical Synthesis

A recent, mild, and modular total synthesis of this compound B has been reported, providing a high-yield route to the molecule.[4][5][6][7]

Experimental Protocol: A Mild and Modular Total Synthesis of this compound B

This protocol is adapted from the work of Sresutharsan, A. et al. (2024).[4][5][6][7]

Step 1: Synthesis of Monomer Precursors

-

Synthesis of tert-Butyl (5-((benzyloxy)amino)pentyl)carbamate (10): This is a key intermediate.

-

General Acylation Procedure for Protected HAC (11) and HSC (12):

-

To a solution of tert-butyl (5-((benzyloxy)amino)pentyl)carbamate (10) in a suitable solvent, add 4-(dimethylamino)pyridine (DMAP) and either acetic anhydride (for HAC) or succinic anhydride (for HSC).

-

Stir the reaction at room temperature for 1 hour.

-

Isolate the protected monomers, tert-butyl (5-(N-(benzyloxy)acetamido)pentyl)carbamate (11) and 4-((benzyloxy)(5-((tert-butoxycarbonyl)amino)pentyl)amino)-4-oxobutanoic acid (12).

-

Step 2: Amide Couplings

-

Deprotection of the Amine: Treat the protected HAC monomer (11) with 20% trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the N-Boc protecting group, yielding N-(5-aminopentyl)-N-(benzyloxy)acetamide (13).

-

First Amide Coupling: Activate the fully protected HSC monomer (12) with HBTU in DMF in the presence of DIPEA. Add the deprotected amine (13) and react overnight to form the protected heterodimer.

-

Subsequent Amide Couplings: Repeat the deprotection and coupling steps to assemble the full, protected this compound scaffold.

Step 3: Deprotection

-

N-Boc Deprotection: Remove the final N-Boc protecting group using TFA in DCM.

-

O-Benzyl Deprotection (Transfer Hydrogenation): Treat the O-benzyl protected substrate with excess ammonium formate in the presence of 10 wt% Pd/C in ethanol at reflux for 15 minutes.[5]

-

Isolation: After filtration to remove the catalyst, the this compound is isolated as the formate salt.

Chemical Properties of this compound

The chemical properties of this compound are central to its function as a metal chelator. Its structure, featuring three hydroxamic acid groups and a terminal primary amine, dictates its acidity, solubility, and coordination chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₄₈N₆O₈ | [8] |

| Molecular Weight | 560.69 g/mol | [8] |

| Melting Point | 140 °C | [8] |

| pKa Values | log K₁ = 10.84 (terminal amino group)log K₂ = 9.46 (hydroxamic acid)log K₃ = 9.00 (hydroxamic acid)log K₄ = 8.30 (hydroxamic acid) | [9] |

| Solubility | Water: 12,000 mg/L (at 20 °C) | [8] |

| LogP | -2.2 | [8] |

| Stability Constants (logβ) | Fe(III): 30.6Al(III): 22.0Ga(III): 28.3Cu(II): 14.1Zn(II): 11.1Ni(II): 10.2Co(II): 9.3Ca(II): 3.8Mg(II): 4.3 | [5][10][11] |

| Spectroscopic Data | ¹H NMR (D₂O): δ 3.64 (6H, m), 3.17 (4H, m), 2.99 (2H), 2.79 (3.2H, t), 2.67(0.8H, m), 2.53 (0.8H, m), 2.49 (3.2H, t), 2.13 (2H, s), 2.11 (1H, s), 1.69 (4H, m), 1.63 (4H, m), 1.52 (4H, m), 1.36 (2H, m), 1.30 (4H, m).[5]¹³C NMR (D₂O): δ 174.4, 173.2, 173.1, 172.8, 170.5, 47.4, 47.3, 47.2, 38.9, 38.7, 30.0, 29.9, 27.4, 27.3, 27.1, 27.0, 25.8, 25.6, 25.0, 24.8, 22.6, 22.2, 19.1, 18.7.[5] | [5][12][13] |

Mechanism of Action: HIF-1α Stabilization

This compound's ability to chelate intracellular iron leads to the inhibition of iron-dependent enzymes, most notably the prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate specific proline residues on the α-subunit of HIF-1, targeting it for proteasomal degradation. By sequestering the iron necessary for PHD activity, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α. HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-responsive elements (HREs) in the promoters of target genes, activating their transcription. This signaling cascade is also influenced by the MAPK/ERK and p38MAPK pathways.

Caption: this compound-induced HIF-1α stabilization pathway.

Analytical Methodologies

Accurate quantification of this compound and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is the most common analytical technique employed.

Experimental Protocol: HPLC Quantification of this compound

This protocol is a composite of several reported HPLC methods for this compound analysis.

1. Sample Preparation:

- For plasma samples, a solid-phase extraction (SPE) step using octadecyl silanol cartridges can be used to concentrate the sample and remove interfering substances.[14]

- To overcome stability issues, radioactive iron can be added to convert unbound this compound and its metabolites to their iron-bound forms, which are more stable.[14]

2. Chromatographic Conditions:

- Column: A reverse-phase C18 column (e.g., Symmetry® C18) is typically used.[15]

- Mobile Phase: A gradient of 0.1% formic acid in water and methanol is a common mobile phase system.[15]

- Flow Rate: A typical flow rate is 1 mL/min.

- Detection:

- UV-Vis detection at 430 nm is suitable for quantifying the iron-bound form (ferrioxamine).[16]

- For samples where this compound is complexed with other metals or is in its free form, post-column derivatization with an iron solution can be used to convert all species to ferrioxamine for uniform detection.[16]

- Alternatively, complexation with Fe²⁺ can enhance UV absorption for detection at 260 nm.[15]

3. Quantification:

- A calibration curve is constructed using standards of known this compound concentrations.

- The concentration of this compound in the unknown samples is determined by comparing their peak areas to the calibration curve.

Conclusion

This compound remains a vital therapeutic agent and a powerful research tool. Its synthesis, while achievable through total chemical synthesis, is dominated by fermentation for large-scale production. The chemical properties of this compound, particularly its high affinity for ferric iron, are the foundation of its clinical utility and its mechanism of action in mimicking hypoxia. A thorough understanding of its synthesis, chemical properties, and biological activities is essential for its continued application in medicine and for the development of new therapeutics based on its unique characteristics. This guide provides a comprehensive overview of these aspects to support the work of researchers, scientists, and drug development professionals in this field.

References

- 1. This compound-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. US5374771A - Process for the preparation of high-purity this compound salts - Google Patents [patents.google.com]

- 4. A Mild and Modular Approach to the Total Synthesis of Desferrioxamine B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Mild and Modular Approach to the Total Synthesis of Desferrioxamine B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound(70-51-9) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of desferrioxamine, ferrioxamine and aluminoxamine by post-column derivatization high-performance liquid chromatography. Non-linear calibration resulting from second-order reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Deferoxamine: A Comprehensive Technical Guide to its Biochemical Structure and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferoxamine (DFO), also known as desferrioxamine B, is a high-affinity iron chelator of significant clinical importance.[1] Originally isolated from the bacterium Streptomyces pilosus, it is utilized primarily in the treatment of chronic iron overload, a condition that can arise from repeated blood transfusions in patients with thalassemia or sickle cell disease, as well as in cases of acute iron poisoning.[2][3] this compound's therapeutic efficacy is intrinsically linked to its unique biochemical structure and the specific arrangement of its functional groups, which enable it to form a stable, excretable complex with ferric iron (Fe³⁺). This technical guide provides an in-depth analysis of the biochemical structure of this compound, its key functional groups, and their role in metal chelation.

Biochemical Structure of this compound

This compound is a linear acyclic siderophore with the chemical formula C₂₅H₄₈N₆O₈.[4] Its structure is characterized by repeating units of 1-amino-5-hydroxaminopentane and succinic acid. The IUPAC name for this compound is N′-[5-[[4-[[5-(Acetylhydroxyamino)pentyl]amino]-1,4-dioxobutyl]hydroxyamino]pentyl]-N-(5-aminopentyl)-N-hydroxybutanediamide.[5] The molecule possesses a primary amino group at one terminus and an acetylated amino group at the other.

The core of this compound's chelating ability lies in its three hydroxamic acid functional groups (-CONHOH), which are spaced along the molecule's backbone. These groups act as bidentate ligands, providing a total of six oxygen atoms for coordination with a metal ion. This hexadentate nature allows this compound to form a highly stable, 1:1 octahedral complex with ferric iron.[6]

Functional Groups and Mechanism of Chelation

The principal functional groups of this compound that dictate its biochemical activity are the three hydroxamic acid moieties and the terminal primary amino group.

-

Hydroxamic Acid Groups: These are the primary sites of metal ion binding. The oxygen atoms of the hydroxyl and carbonyl groups of the three hydroxamic acids coordinate with a single ferric iron ion. This arrangement forms a stable, water-soluble complex known as ferrioxamine.[7] The formation of this complex effectively sequesters free iron, preventing it from participating in harmful Fenton reactions that generate reactive oxygen species.[8]

-

Terminal Primary Amino Group: This group is generally not involved in the coordination of iron. However, its presence contributes to the overall polarity and solubility of the molecule. The pKa of this amino group is approximately 10.84, meaning it is protonated at physiological pH.[2] This terminal amine also provides a site for chemical modification to alter the pharmacokinetic properties of the drug.

The chelation process involves the displacement of water molecules from the coordination sphere of the ferric ion by the six oxygen atoms of the three hydroxamic acid groups of this compound. The resulting ferrioxamine complex is highly stable and water-soluble, facilitating its excretion from the body, primarily through the kidneys.[7]

Quantitative Data

The following table summarizes key quantitative data for this compound and its metal complexes.

| Property | Value | Reference |

| Physicochemical Properties | ||

| Molecular Formula | C₂₅H₄₈N₆O₈ | [4][5] |

| Molecular Weight | 560.68 g/mol | |

| Melting Point | 138-140 °C (Monohydrate) | |

| Water Solubility | 12,000 mg/L (at 20 °C) | [5] |

| logP (Octanol/Water) | -2.2 | [5] |

| Acid Dissociation Constants (pKa) | ||

| pKa₁ (Terminal Amino Group) | 10.84 | [2] |

| pKa₂ (Hydroxamic Acid) | 9.46 | [2] |

| pKa₃ (Hydroxamic Acid) | 9.00 | [2] |

| pKa₄ (Hydroxamic Acid) | 8.30 | [2] |

| Stability Constants (log β) of Metal Complexes | ||

| Fe(III) (Ferrioxamine) | 30.6 | [7] |

| Al(III) | 22.0 | |

| Ga(III) | 28.3 | |

| In(III) | 24.1 | |

| Cu(II) | 14.1 | |

| Zn(II) | 11.1 | |

| Ni(II) | 10.3 |

Experimental Protocols

Total Synthesis of this compound B

The following is a summarized methodology for the total synthesis of this compound B, based on published procedures. This multi-step synthesis involves the sequential coupling of protected building blocks.

Objective: To chemically synthesize this compound B.

Methodology:

-

Preparation of Building Blocks:

-

Synthesize a protected 1-amino-5-(N-hydroxyamino)pentane derivative. A common approach involves the use of a suitable protecting group for the hydroxylamine, such as a benzyl group, and a protecting group for the terminal amine, such as a tert-butoxycarbonyl (Boc) group.

-

Prepare succinic anhydride or a suitably activated derivative of succinic acid.

-

-

Stepwise Amide Coupling:

-

Couple the protected 1-amino-5-(N-hydroxyamino)pentane with succinic anhydride to form the first monomeric unit.

-

Selectively deprotect the terminal amine of the resulting product.

-

Repeat the amide coupling with another molecule of the protected 1-amino-5-(N-hydroxyamino)pentane.

-

Continue this iterative process of deprotection and coupling until the full linear chain of three 1-amino-5-(N-hydroxyamino)pentane units linked by succinyl groups is assembled.

-

-

Final Acylation and Deprotection:

-

Acylate the terminal amino group of the final protected 1-amino-5-(N-hydroxyamino)pentane unit with acetic anhydride.

-

Perform a global deprotection step to remove all protecting groups from the hydroxamic acid and terminal amino functionalities. A common method is catalytic hydrogenation to remove benzyl groups and acid treatment to remove the Boc group.

-

-

Purification:

-

Purify the final this compound B product using chromatographic techniques, such as column chromatography on silica gel.

-

Note: This is a simplified overview. For detailed experimental conditions, reagent quantities, and reaction monitoring, refer to the primary literature on the total synthesis of this compound.

Spectrophotometric Determination of Total Iron using this compound

This protocol describes a method for the quantitative determination of total iron in a sample using this compound as both the chelator and the chromogenic agent. The formation of the reddish-brown ferrioxamine complex allows for spectrophotometric measurement.

Objective: To determine the total iron concentration in an aqueous sample.

Principle: this compound forms a stable 1:1 complex with Fe³⁺, which has a characteristic absorbance maximum around 430 nm. Any Fe²⁺ present in the sample is oxidized to Fe³⁺ in the presence of air and subsequently chelated by this compound. The intensity of the color produced is directly proportional to the total iron concentration.

Materials:

-

This compound mesylate salt

-

Standard iron solution (e.g., 1000 ppm Fe³⁺)

-

Buffer solution (e.g., pH 7.4 phosphate buffer)

-

Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.

-

Prepare a series of standard iron solutions of known concentrations (e.g., 0, 10, 20, 50, 100 µM) by diluting the stock standard iron solution with deionized water.

-

-

Calibration Curve:

-

To a series of test tubes, add a fixed volume of each iron standard solution.

-

Add an excess of the this compound solution to each tube to ensure complete chelation of the iron.

-

Add buffer solution to maintain a constant pH.

-

Bring the final volume to a fixed value with deionized water and mix thoroughly.

-

Allow the color to develop for a specified time (e.g., 15 minutes).

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the ferrioxamine complex (approximately 430 nm) against a reagent blank (containing all components except iron).

-

Plot a calibration curve of absorbance versus iron concentration.

-

-

Sample Analysis:

-

Treat the unknown sample in the same manner as the standards, adding the this compound solution and buffer.

-

Measure the absorbance of the sample solution at 430 nm.

-

Determine the iron concentration in the sample by interpolating its absorbance value on the calibration curve.

-

Visualizations

Caption: Biochemical structure of this compound highlighting its key functional groups.

Caption: Chelation of a ferric iron (Fe³⁺) ion by the three hydroxamic acid groups of this compound.

References

- 1. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchmap.jp [researchmap.jp]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Deferoxamine: A Comprehensive Technical Guide to the Siderophore from Streptomyces pilosus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deferoxamine (DFO), a hexadentate siderophore produced by the Gram-positive bacterium Streptomyces pilosus, is a cornerstone of iron chelation therapy. Marketed as Desferal®, it is clinically used to treat iron overload conditions, such as thalassemia and hemochromatosis, as well as acute iron poisoning.[1][2][3] Its high affinity and specificity for ferric iron make it an effective therapeutic agent for sequestering excess iron from the body, thereby preventing organ damage.[4][5] This technical guide provides an in-depth overview of this compound, covering its biosynthesis, mechanism of action, production, and the experimental methodologies crucial for its study and application.

Introduction to this compound

This compound is a naturally occurring iron chelator isolated from Streptomyces pilosus.[4] It belongs to the hydroxamate class of siderophores, which are low-molecular-weight compounds with a high affinity for ferric iron (Fe³⁺).[6][7] The primary function of siderophores in microorganisms is to scavenge iron from the environment, an essential nutrient for various metabolic processes. The remarkable efficacy and low toxicity of this compound have led to its extensive use in medicine for over four decades.[2][8]

Biosynthesis of this compound in Streptomyces pilosus

The biosynthesis of this compound B, the primary form of this compound, is a multi-step enzymatic process that begins with the amino acid L-lysine.[6][9] The genetic blueprint for this pathway is encoded within the des gene cluster.

The des Gene Cluster

In Streptomyces, the biosynthesis of desferrioxamines is directed by the desABCD gene cluster.[10] The key enzymes encoded by this cluster are:

-

DesA: A lysine decarboxylase that converts L-lysine to cadaverine.[10][11]

-

DesB: A monooxygenase responsible for the N-hydroxylation of cadaverine to produce N-hydroxycadaverine.[9]

-

DesC: An acyltransferase that catalyzes the N-acylation of N-hydroxycadaverine with acetyl-CoA to form N-hydroxy-N-acetylcadaverine (HAC) or with succinyl-CoA to yield N-hydroxy-N-succinylcadaverine (HSC).[7]

-

DesD: A non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetase that iteratively condenses three hydroxamate monomers to assemble the final this compound molecule.[12][13][14]

Biosynthetic Pathway

The assembly of this compound B involves the condensation of two molecules of N-succinyl-N-hydroxycadaverine (HSC) and one molecule of N-hydroxy-N-acetylcadaverine (HAC).[9] The DesD enzyme catalyzes the ATP-dependent iterative condensation of these units.[13] Recent studies have elucidated that the assembly follows an N-to-C condensation mechanism.[12][14]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by the availability of iron. Under iron-replete conditions, the biosynthesis is repressed to prevent the over-accumulation of this potent iron chelator.

The DmdR1 Repressor

The regulation of the des gene cluster is mediated by a divalent metal-dependent regulatory protein, DmdR1.[10] In the presence of iron, DmdR1 acts as a repressor, binding to a specific DNA sequence in the promoter region of the desA gene.[10]

The Iron Box

The binding site for the DmdR1 repressor is a 19-nucleotide palindromic sequence known as the "iron box".[10] This sequence overlaps with the -10 region of the desA promoter. When iron is abundant, the iron-bound DmdR1 protein binds to the iron box, sterically hindering the binding of RNA polymerase and thus repressing the transcription of the entire desABCD operon.[10] Conversely, under iron-limiting conditions, DmdR1 does not bind to the iron box, allowing for the transcription of the des genes and subsequent production of this compound.[10]

Mechanism of Iron Acquisition and Chelation

This compound is a hexadentate ligand, meaning it forms six coordination bonds with a single iron atom, resulting in a very stable ferrioxamine complex.[5]

Iron Chelation

This compound has a strong affinity for trivalent ferric iron (Fe³⁺).[4] 100 mg of this compound is capable of binding approximately 8.5 mg of ferric iron.[4] It can remove iron from storage proteins like ferritin and hemosiderin but not from hemoglobin or cytochromes, which contributes to its favorable safety profile.[5]

Cellular Uptake

In Streptomyces pilosus, the uptake of the iron-bound form, ferrioxamine, is an active transport process that is dependent on metabolic energy.[15][16] The transport system recognizes the intact ferrioxamine complex, and there is no requirement for decomplexation or reduction of the iron prior to uptake.[15][16] Studies have shown that this uptake system can also transport other ferrioxamines, such as ferrioxamine E, D1, and D2, suggesting a common transport mechanism.[15] Interestingly, the uptake system also recognizes exogenous siderophores like ferrichrome, indicating that the recognition is primarily based on the hydroxamate iron center.[17]

Production of this compound

The industrial production of this compound is achieved through the fermentation of Streptomyces pilosus under iron-deficient conditions.[6][18]

Fermentation Conditions

Optimizing fermentation parameters is crucial for maximizing the yield of this compound.

| Parameter | Optimized Value/Condition | Reference |

| Bacterial Strain | Streptomyces pilosus ATCC 19797 | [6] |

| Culture Medium | Soybean medium (2% soybean flour, 2% mannitol) | [6][19] |

| Corn Steep Liquor (20%) can enhance production | [18] | |

| pH | 7.3 - 7.8 | [18][20] |

| Temperature | 29°C | [18][20] |

| Agitation | 150 rpm | [18][20] |

| Incubation Time | 6-8 days | [6][18] |

Production Yields

The yield of this compound can be significantly influenced by the culture medium and fermentation conditions.

| Culture Medium | This compound B Yield (g/L) | Reference |

| Soybean Medium | 0.63 | [18] |

| Optimized Soybean Medium | 0.9 | [20] |

| 20% Corn Steep Liquor | 1.82 | [18] |

| Optimized Conditions in Bioreactor | 1.5 | [20] |

Experimental Protocols

Fermentation of Streptomyces pilosus for this compound Production

-

Inoculum Preparation: Lyophilized Streptomyces pilosus ATCC 19797 is cultured in a suitable broth medium (e.g., malt-yeast extract broth or soybean broth) for 48 hours at 29°C with shaking at 150 rpm.[6]

-

Production Medium: Prepare the production medium (e.g., 2% soybean flour and 2% mannitol in distilled water) and adjust the pH to 7.8 with KOH.[6][18]

-

Fermentation: Inoculate the production medium with the refreshed bacterial culture. Incubate in a shaker incubator at 29°C and 150 rpm for 6 to 8 days.[18]

-

Monitoring: Monitor the growth of the bacteria and the production of this compound periodically.

Extraction and Purification of this compound

-

Decomplexation: Add a solution of 8-hydroxyquinoline in methanol to the fermentation broth to decompose the ferrioxamine complex.[6][18]

-

Filtration: Filter the liquid medium to remove bacterial cells.[6][18]

-

Ion-Exchange Chromatography (Step 1): Pass the filtrate through an AMBERLITE IR-45 ion exchange resin to remove excess 8-hydroxyquinoline.[6][18]

-

Ion-Exchange Chromatography (Step 2): Adsorb the active ingredient onto an AMBERLITE IRC-50 ion exchange resin.[6][18]

-

Elution: Elute the this compound from the IRC-50 resin using 0.2 M hydrochloric acid.[6][18]

-

Solvent Extraction: Adjust the pH of the eluate to 5 and extract with benzyl alcohol or a 1:1 mixture of chloroform and phenol.[6][18][21]

-

Back Extraction: Treat the organic extract with 8-hydroxyquinoline and methyl isobutyl ketone, then re-extract with water.[6][18][21]

-

Final Purification: Remove excess 8-hydroxyquinoline by extraction with chloroform. Concentrate the aqueous solution under vacuum to crystallize this compound hydrochloride. Recrystallize from a mixture of water and methanol or water and acetone.[6][18][21]

Quantification of this compound by HPLC

-

Sample Preparation: Plasma or urine samples containing this compound can be stabilized by adding radioactive iron to convert the unbound drug to its radio-iron-bound form.[22] Solid-phase extraction using octadecyl silanol cartridges can be used for sample concentration.[22]

-

Chromatographic System: A reverse-phase HPLC system with a C18 column is commonly used.[23][24]

-

Mobile Phase: A gradient of a suitable buffer (e.g., Tris-HCl) and an organic solvent (e.g., acetonitrile) is employed for separation.[24]

-

Detection: A dual detection system with a UV-Vis detector and a radioactive detector can be used to quantify total and radio-iron-bound species.[22] Alternatively, UV detection of the ferrioxamine complex can be performed.[24]

-

Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve of known concentrations.[23] The method is linear over a wide range of concentrations (e.g., 1-90 µg/mL).[23][25]

Siderophore Detection using the Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.[26]

-

CAS Agar Plate Preparation:

-

Prepare a blue dye solution containing CAS, FeCl₃, and hexadecyltrimethylammonium bromide (HDTMA).[27]

-

Prepare a suitable agar medium (e.g., MM9 minimal media with PIPES buffer).[27]

-

Autoclave the agar and the blue dye solution separately.

-

Cool the agar to 50°C and aseptically add the blue dye solution.[27]

-

Pour the CAS agar into petri plates.

-

-

Assay Procedure:

-

Liquid CAS Assay (for quantification):

Clinical Applications and Significance

This compound is a critical therapeutic agent for the management of iron overload.[1][30] It is used in the treatment of:

-

Chronic Iron Overload: In patients with conditions like β-thalassemia who require frequent blood transfusions.[1][31]

-

Aluminum Toxicity: In patients on dialysis.[1]

This compound is typically administered via subcutaneous or intravenous infusion.[3][33]

Conclusion

This compound from Streptomyces pilosus remains a vital tool in clinical medicine and a subject of ongoing research. A thorough understanding of its biosynthesis, regulation, and production is essential for optimizing its yield and for the potential bioengineering of novel derivatives with improved therapeutic properties. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to further explore and harness the potential of this remarkable natural product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. scialert.net [scialert.net]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Current status of iron chelation therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptional regulation of the desferrioxamine gene cluster of Streptomyces coelicolor is mediated by binding of DmdR1 to an iron box in the promoter of the desA gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Siderophore Synthetase DesD Catalyzes N-to-C Condensation in Desferrioxamine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Specificity and mechanism of ferrioxamine-mediated iron transport in Streptomyces pilosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Iron transport in Streptomyces pilosus mediated by ferrichrome siderophores, rhodotorulic acid, and enantio-rhodotorulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scialert.net [scialert.net]

- 19. Improvement of Desferrioxamine B Production of Streptomycespilosus ATCC 19797 With Use of Protease Inhibitor and Minerals Related to Its Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Investigation of the effect of Streptomyces pilosus morphology and effective factors on desferrioxamine B production based on Taguchi experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. US5374771A - Process for the preparation of high-purity this compound salts - Google Patents [patents.google.com]

- 22. Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. An expedient reverse-phase high-performance chromatography (RP-HPLC) based method for high-throughput analysis of this compound and ferrioxamine in urine. | Semantic Scholar [semanticscholar.org]

- 26. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 27. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 28. protocols.io [protocols.io]

- 29. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 30. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. thalassemia.ucsf.edu [thalassemia.ucsf.edu]

- 32. This compound (Desferal): Uses, Side Effects, Dosage & Reviews [goodrx.com]

- 33. youtube.com [youtube.com]

Investigating the Antioxidant Properties of Deferoxamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deferoxamine (DFO), a well-established iron-chelating agent, exhibits significant antioxidant properties primarily through its high affinity for ferric iron (Fe³⁺), thereby preventing iron-mediated oxidative damage.[1][2] This technical guide provides an in-depth analysis of the antioxidant mechanisms of this compound, focusing on its role in iron chelation, inhibition of ferroptosis, and modulation of key signaling pathways, including Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear factor erythroid 2-related factor 2 (Nrf2). Detailed experimental protocols and collated quantitative data are presented to facilitate further research and drug development in this area.

Core Antioxidant Mechanisms of this compound

This compound's antioxidant activity is multifaceted, extending beyond simple iron chelation. The primary mechanisms include:

-

Iron Chelation: this compound is a hexadentate ligand that specifically binds to free iron, particularly toxic non-transferrin-bound iron, forming a stable, water-soluble complex called ferrioxamine.[2] This complex is then readily excreted from the body, primarily via the kidneys.[2][3] By sequestering free iron, this compound inhibits the Fenton reaction, a major source of highly reactive hydroxyl radicals (•OH) in biological systems.[2][4]

-

Inhibition of Ferroptosis: Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[5][6] this compound acts as a potent inhibitor of ferroptosis by reducing the intracellular labile iron pool.[5][6] This action prevents the iron-catalyzed lipid peroxidation that is a hallmark of this cell death pathway.[7][8] Studies have shown that this compound upregulates key anti-ferroptotic proteins such as Glutathione Peroxidase 4 (GPX4) and the cystine/glutamate antiporter system Xc-.[5][9]

-

Modulation of Signaling Pathways:

-

HIF-1α Activation: this compound stabilizes and activates Hypoxia-Inducible Factor-1α (HIF-1α).[10][11] By chelating iron, a cofactor for prolyl hydroxylases that target HIF-1α for degradation, this compound mimics a hypoxic state, leading to the accumulation of HIF-1α.[7][10] Activated HIF-1α then translocates to the nucleus and induces the expression of various genes involved in angiogenesis, erythropoiesis, and cellular adaptation to low oxygen, which can indirectly contribute to tissue protection against oxidative stress.[11][12]

-

Nrf2 Pathway Activation: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[13][14] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13][14]

-

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from various studies investigating the antioxidant effects of this compound.

Table 1: In Vitro Studies on this compound's Antioxidant Effects

| Parameter Measured | Cell/System | This compound Concentration | Effect | Reference |

| Malondialdehyde (MDA) Levels | Iron-overloaded RAW 264.7 cells | 50 µM | Decreased MDA content by ~10.5% | [15] |

| Malondialdehyde (MDA) Levels | Iron-overloaded RAW 264.7 cells | 100 µM | Decreased MDA content by ~32.6% | [15] |

| Superoxide Dismutase (SOD) Activity | Iron-overloaded RAW 264.7 cells | 50 µM | Increased SOD activity by ~79.8% | [15] |

| Superoxide Dismutase (SOD) Activity | Iron-overloaded RAW 264.7 cells | 100 µM | Increased SOD activity by ~91.0% | [15] |

| Reactive Oxygen Species (ROS) | Erastin-treated primary cortical neurons | Pretreatment | Significantly reduced ROS generation | [9] |

| GPX4 Protein Levels | Erastin-treated primary cortical neurons | Pretreatment | Upregulated GPX4 expression | [9] |

| xCT Protein Levels | Erastin-treated primary cortical neurons | Pretreatment | Upregulated xCT expression | [9] |

| 4-Hydroxynonenal (4-HNE) Levels | Diesel engine exhaust-exposed skin explants | Topical application | Prevented the increase in 4-HNE formation | [4] |

| Pro-MMP-9 Levels | Diesel engine exhaust-exposed skin explants | Topical application | Prevented the decrease in pro-MMP-9 levels | [4] |

Table 2: In Vivo Studies on this compound's Antioxidant Effects

| Animal Model | This compound Dosage | Parameter Measured | Outcome | Reference |

| Iron-overloaded Wistar rats | 25 mg/kg (intramuscularly) for 7 days | Serum Ferritin | Significantly decreased serum ferritin levels | [16] |

| Traumatic spinal cord injury rats | 100 mg/kg (intraperitoneally) | Iron Levels in spinal cord | Significantly decreased iron concentration | [6] |

| Experimental uveitis Lewis rats | Continuous infusion | Retinal Lipid Peroxidation (conjugated dienes, ketodienes, TBARS) | Significantly decreased levels of all lipid peroxidation markers | [17] |

| Ischemic stroke patients | 40–60 mg/Kg/day (continuous infusion for 72h) | Iron saturation of blood transferrin (TSAT) | Reduced TSAT | [18] |

| Intracerebral hemorrhage mice | Intravenous injection | Brain Malondialdehyde (MDA) | Decreased MDA content by 29.2% | [15] |

| Intracerebral hemorrhage mice | Intravenous injection | Brain Superoxide Dismutase (SOD) | Increased SOD level by 22.9% | [15] |

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol is adapted from standard methods for measuring malondialdehyde (MDA), a major product of lipid peroxidation.[19][20][21]

Materials:

-

Tissue homogenate or cell lysate

-

10% Trichloroacetic acid (TCA), ice-cold

-

0.67% (w/v) Thiobarbituric acid (TBA) solution

-

Micro-centrifuge tubes (1.5 mL, screw top)

-

Boiling water bath

-

Spectrophotometer or plate reader

Procedure:

-

Sample Preparation:

-

Place 100 µL of lysate or tissue homogenate into a 1.5 mL micro-centrifuge tube.

-

Add 200 µL of ice-cold 10% TCA to precipitate proteins.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 2200 x g for 15 minutes at 4°C.

-

-

Reaction with TBA:

-

Transfer 200 µL of the supernatant to a new screw-top 1.5 mL tube.

-

Add an equal volume (200 µL) of 0.67% TBA solution.

-

Incubate in a boiling water bath for 10 minutes.

-

Cool the samples to room temperature.

-

-

Measurement:

-

Transfer 150 µL of the sample into a 96-well plate.

-

Read the absorbance at 532 nm using a spectrophotometer or plate reader.

-

-

Quantification:

-

Prepare a standard curve using a malondialdehyde (MDA) standard.

-

Calculate the concentration of TBARS in the samples based on the standard curve and express the results as nmol/mg protein.

-

Western Blot Analysis for HIF-1α and Nrf2

This protocol provides a general guideline for the detection of HIF-1α and Nrf2 proteins by Western blotting.[22][23]

Materials:

-

Cell lysates (nuclear extracts are recommended for HIF-1α)[23]

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 7.5% polyacrylamide)

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (anti-HIF-1α, anti-Nrf2)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Sample Preparation and Electrophoresis:

-

Lyse cells and determine protein concentration. For HIF-1α, it is critical to lyse cells quickly under conditions that prevent its degradation (e.g., directly into Laemmli buffer).[24]

-

Load 10-40 µg of total protein per lane on an SDS-PAGE gel.

-

Resolve proteins by electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Confirm transfer efficiency using Ponceau S staining.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-HIF-1α or anti-Nrf2) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Detection and Imaging:

-

Incubate the membrane with an ECL detection reagent.

-

Image the blot using a chemiluminescence imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound's antioxidant signaling pathways.

Experimental Workflow

Caption: Workflow for assessing this compound's antioxidant effects.

Conclusion

This compound's well-characterized ability to chelate iron provides a strong foundation for its antioxidant properties. By sequestering free iron, it directly mitigates the production of harmful reactive oxygen species and inhibits the iron-dependent cell death pathway of ferroptosis. Furthermore, its ability to modulate the HIF-1α and Nrf2 signaling pathways highlights a broader, more complex role in cellular defense against oxidative stress. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further explore and harness the therapeutic potential of this compound's antioxidant capabilities in a variety of pathological conditions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound Treatment Improves Antioxidant Cosmeceutical Formulation Protection against Cutaneous Diesel Engine Exhaust Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Ferroptosis inhibitors: past, present and future [frontiersin.org]

- 6. This compound promotes recovery of traumatic spinal cord injury by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. meropenemtrihydrate.com [meropenemtrihydrate.com]

- 8. This compound reduces endothelial ferroptosis and protects cerebrovascular function after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of this compound on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. This compound-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chelating the valley of death: this compound’s path from bench to wound clinic - PMC [pmc.ncbi.nlm.nih.gov]